molecular formula C6H12O3 B11823483 1-Ethenoxybutane-1,4-diol

1-Ethenoxybutane-1,4-diol

Cat. No.: B11823483
M. Wt: 132.16 g/mol
InChI Key: JMOBUAHVOUUBEA-UHFFFAOYSA-N
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Description

Tetramethylene Glycol Monovinyl Ether, also known as 4-Vinyloxybutanol, is an organic compound with the molecular formula C6H12O2. It is a colorless to light yellow liquid that is often stabilized with potassium hydroxide (KOH) to prevent polymerization. This compound is used in various chemical reactions and industrial applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethylene Glycol Monovinyl Ether can be synthesized through the reaction of 1,4-butanediol with acetylene in the presence of a base such as sodium hydroxide (NaOH) and cesium fluoride (CsF). The reaction is typically carried out in a high-pressure reactor at temperatures around 136-138°C for about 3 hours . The reaction mixture is then cooled, and the product is purified through distillation.

Industrial Production Methods

Industrial production of Tetramethylene Glycol Monovinyl Ether follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high purity and yield. The compound is often stabilized with KOH to prevent unwanted polymerization during storage and transportation .

Chemical Reactions Analysis

Types of Reactions

Tetramethylene Glycol Monovinyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetramethylene Glycol Monovinyl Ether has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Employed in the preparation of bio-compatible materials and drug delivery systems.

    Medicine: Utilized in the development of medical devices and coatings due to its biocompatibility.

    Industry: Applied in the production of adhesives, coatings, and sealants

Mechanism of Action

The mechanism of action of Tetramethylene Glycol Monovinyl Ether involves its ability to undergo polymerization and form cross-linked networks. The vinyl group reacts with various initiators to form long polymer chains, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it useful in creating flexible and durable materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetramethylene Glycol Monovinyl Ether is unique due to its balance of reactivity and stability. The presence of both a hydroxyl group and a vinyl group allows it to participate in a wide range of chemical reactions, making it versatile for various applications .

Properties

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

1-ethenoxybutane-1,4-diol

InChI

InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h2,6-8H,1,3-5H2

InChI Key

JMOBUAHVOUUBEA-UHFFFAOYSA-N

Canonical SMILES

C=COC(CCCO)O

Origin of Product

United States

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